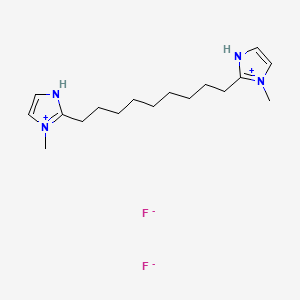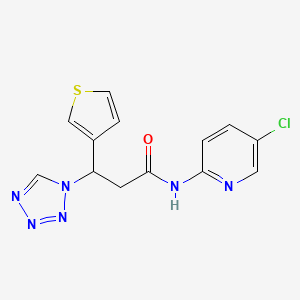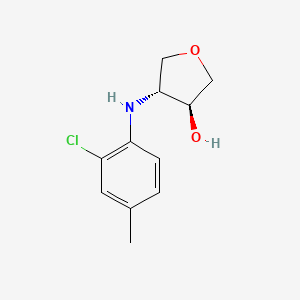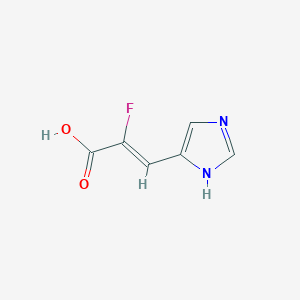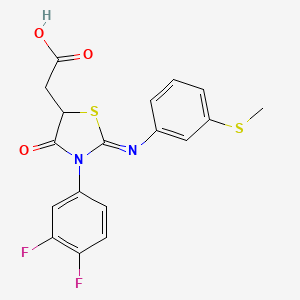
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and methylthio groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Addition of Methylthio Group: The methylthio group can be added via a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Functionalized aromatic derivatives
科学的研究の応用
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazolidinones.
Medicine: Investigation of its therapeutic potential, particularly in anti-inflammatory, antimicrobial, or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The difluorophenyl and methylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class with diverse biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
The unique combination of difluorophenyl, methylthio, and thiazolidinone moieties in 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
2101208-39-1 |
|---|---|
分子式 |
C18H14F2N2O3S2 |
分子量 |
408.4 g/mol |
IUPAC名 |
2-[3-(3,4-difluorophenyl)-2-(3-methylsulfanylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H14F2N2O3S2/c1-26-12-4-2-3-10(7-12)21-18-22(11-5-6-13(19)14(20)8-11)17(25)15(27-18)9-16(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
InChIキー |
STHLKDJVMZZKQT-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


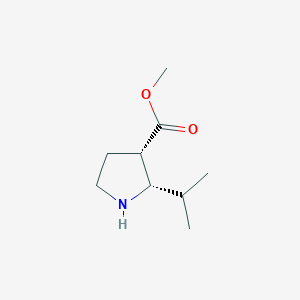
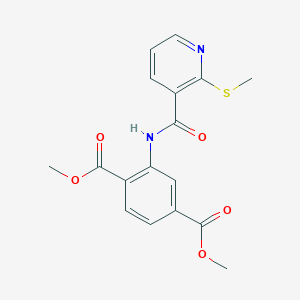
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
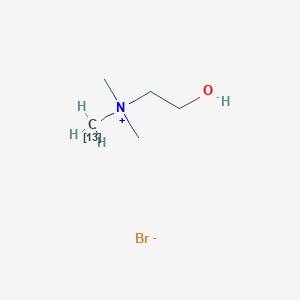
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
